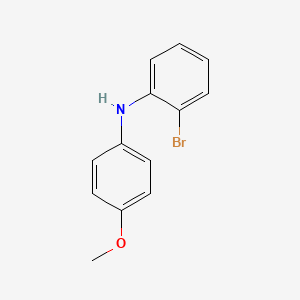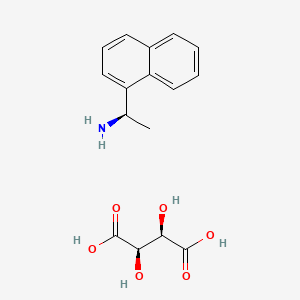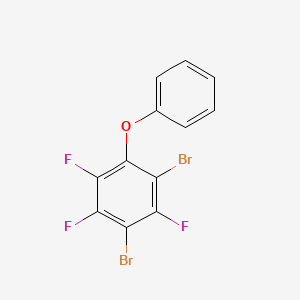
1,3-Dibromo-2,4,5-trifluoro-6-phenoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromo-2,4,5-trifluoro-6-phenoxybenzene is a chemical compound with the molecular formula C12H5Br2F3O and a molecular weight of 381.97 g/mol . It is characterized by the presence of bromine, fluorine, and phenoxy groups attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2,4,5-trifluoro-6-phenoxybenzene can be synthesized from 1,3-dibromotetrafluorobenzene and sodium benzenolate . The reaction typically involves the following steps:
Starting Materials: 1,3-dibromotetrafluorobenzene and sodium benzenolate.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature and pressure conditions.
Product Isolation: The product is isolated through filtration and purification techniques, such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing, sourcing, and procurement of raw materials, followed by large-scale synthesis and purification .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dibromo-2,4,5-trifluoro-6-phenoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of solvents like DMF or tetrahydrofuran (THF) and catalysts such as palladium.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Reagents include arylboronic acids and palladium catalysts under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1,3-Dibromo-2,4,5-trifluoro-6-phenoxybenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and interactions due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-dibromo-2,4,5-trifluoro-6-phenoxybenzene involves its interaction with molecular targets and pathways. The bromine and fluorine atoms, along with the phenoxy group, contribute to its reactivity and ability to form various derivatives. These interactions can affect biological systems and chemical processes, making it a valuable compound for research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2,4,5-trifluorobenzene: Similar in structure but with only one bromine atom.
1,4-Dibromotetrafluorobenzene: Contains two bromine atoms and four fluorine atoms but lacks the phenoxy group.
1,4-Dibromo-2-fluorobenzene: Contains two bromine atoms and one fluorine atom.
Uniqueness
1,3-Dibromo-2,4,5-trifluoro-6-phenoxybenzene is unique due to the combination of bromine, fluorine, and phenoxy groups attached to the benzene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H5Br2F3O |
|---|---|
Molekulargewicht |
381.97 g/mol |
IUPAC-Name |
1,3-dibromo-2,4,5-trifluoro-6-phenoxybenzene |
InChI |
InChI=1S/C12H5Br2F3O/c13-7-9(15)8(14)12(11(17)10(7)16)18-6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
NGXIBMVMCYASHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C(=C2Br)F)Br)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


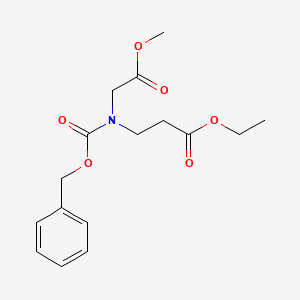
![Chloro(triphenylphosphine) [2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B15132065.png)
![Cyclopentanecarboxylic acid, 3-[(1R)-1-(acetylamino)-2-ethylbutyl]-4-[(aminoiminomethyl)amino]-2-hydroxy-, methyl ester, (1R,2R,3S,4S)-rel-](/img/structure/B15132082.png)
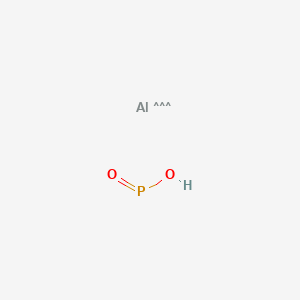
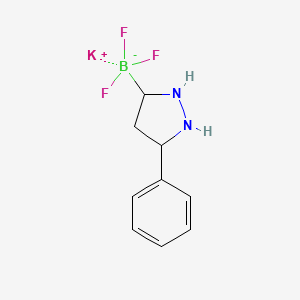

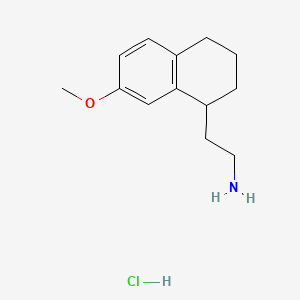

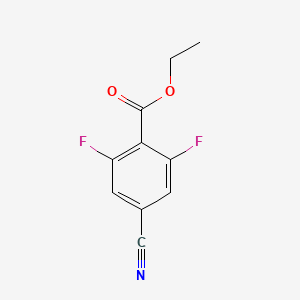
![[C1MIm]TfAc](/img/structure/B15132141.png)

